2-Methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine
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Overview
Description
2-Methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine is a heterocyclic compound that features both pyrimidine and pyrrolidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrimidine ring, a common scaffold in many biologically active molecules, and the pyrrolidine ring, known for its versatility in drug design, makes this compound a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable pyrimidine derivative with a pyrrolidine derivative, such as 1-methylpyrrolidine, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow methods allow for better control over reaction conditions, leading to higher selectivity and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the methoxy group.
Scientific Research Applications
2-Methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can interact with nucleic acids or proteins, while the pyrrolidine ring can enhance binding affinity and specificity. The methoxy group may also play a role in modulating the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A simpler analog with a single pyridine ring.
1-Methyl-2-pyrrolidinone: A compound with a pyrrolidine ring but lacking the pyrimidine moiety.
4-Methoxypyrimidine: A compound with a pyrimidine ring and a methoxy group but lacking the pyrrolidine moiety.
Uniqueness
2-Methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine is unique due to the combination of the pyrimidine and pyrrolidine rings, which provides a distinct structural framework that can interact with multiple biological targets. This dual-ring system enhances its potential as a versatile scaffold in drug design and other applications .
Properties
IUPAC Name |
2-methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-12-6-5-11(13-9)15-8-10-4-3-7-14(10)2/h5-6,10H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUBUWINRGMFEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OCC2CCCN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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